Carfenazine hydrogen maleate
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Overview
Description
Carphenazine maleate is an antipsychotic drug belonging to the phenothiazine class. It is primarily used in the management of chronic schizophrenic psychoses in hospitalized patients . The compound is known for its tranquilizing effects and has been used to alleviate symptoms of schizophrenia, such as hallucinations, delusions, and thought disorders .
Mechanism of Action
Target of Action
Carphenazine dimaleate primarily targets the Dopamine D1, D2, and D5 receptors in the brain . These receptors play a crucial role in the regulation of cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Mode of Action
Carphenazine dimaleate acts as an antagonist to the Dopamine D1, D2, and D5 receptors . It blocks these postsynaptic mesolimbic dopaminergic receptors in the brain, thereby inhibiting the action of dopamine . This results in a decrease in psychotic symptoms such as hallucinations, delusions, and disorganized thought or behavior .
Biochemical Pathways
It is known that the drug depresses the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
Like other phenothiazine antipsychotics, it is likely to be well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The antagonistic action of Carphenazine dimaleate on dopamine receptors results in a reduction of psychotic symptoms in patients with schizophrenia . It may also have antiemetic properties, reducing nausea and vomiting .
Biochemical Analysis
Biochemical Properties
Carphenazine dimaleate interacts with various biomolecules in the body. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
The effects of Carphenazine dimaleate on cells are primarily related to its interaction with dopaminergic receptors. By blocking these receptors, it affects basal metabolism, body temperature, wakefulness, and vasomotor tone .
Molecular Mechanism
Carphenazine dimaleate exerts its effects at the molecular level by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .
Preparation Methods
The synthesis of carphenazine maleate involves multiple steps:
Alkylation Reaction: The initial step involves the alkylation of 2-propionyl phenothiazine with 1-bromo-3-chloropropane to form 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one.
Second Alkylation: This intermediate is then subjected to a second alkylation with 2-(1-piperazinyl)ethanol, resulting in the formation of carphenazine.
Formation of Maleate Salt: The final step involves the reaction of carphenazine with maleic acid to form carphenazine maleate.
Chemical Reactions Analysis
Carphenazine maleate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert carphenazine maleate into its corresponding amines.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carphenazine maleate has several scientific research applications:
Comparison with Similar Compounds
Carphenazine maleate is compared with other phenothiazine derivatives:
Butaperazine: Similar to carphenazine but uses a butanoyl group instead of a propanoyl group.
Fluphenazine: Similar structure but has a trifluoromethyl group on the phenothiazine ring.
Carphenazine maleate is unique due to its specific side-chain modifications and its particular efficacy in treating chronic schizophrenic psychoses .
Properties
CAS No. |
2975-34-0 |
---|---|
Molecular Formula |
C32H39N3O10S |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C24H31N3O2S.2C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;2*5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
TVPJGGZLZLUPOB-SPIKMXEPSA-N |
Isomeric SMILES |
CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
2975-34-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carphenazine Dimaleate; Proketazine maleate; Proketazine; Proketazine dimaleate; Procethazine dimaleate; carphenazine maleate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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